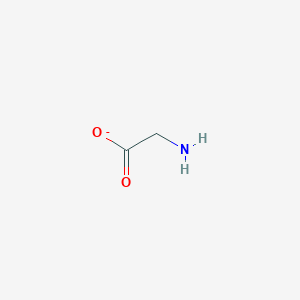

Glycinate

Description

Structure

3D Structure

Properties

CAS No. |

23297-34-9 |

|---|---|

Molecular Formula |

C2H4NO2- |

Molecular Weight |

74.06 g/mol |

IUPAC Name |

2-aminoacetate |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/p-1 |

InChI Key |

DHMQDGOQFOQNFH-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])N |

Canonical SMILES |

C(C(=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Magnesium Glycinate for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of magnesium glycinate, a chelated form of magnesium known for its high bioavailability and gentle gastrointestinal profile. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and insights into its biological interactions.

Core Physicochemical Properties

Magnesium this compound, also known as magnesium bisthis compound, is a coordination complex formed between one magnesium ion and two glycine (B1666218) molecules. This chelation results in a stable compound with distinct physicochemical characteristics that influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Key Physicochemical Properties of Magnesium this compound

| Property | Value | References |

| Molecular Formula | C₄H₈MgN₂O₄ | [1] |

| Molecular Weight | 172.42 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Decomposes at high temperatures | [3] |

| Solubility | Soluble in water, slightly soluble in organic solvents | [2] |

| pKa (of Glycine) | pKa₁ (carboxyl group) ≈ 2.34; pKa₂ (amino group) ≈ 9.60 | |

| Hygroscopicity | Relatively low compared to other magnesium salts | |

| Stability | Stable under standard conditions |

Experimental Protocols for Characterization

Accurate characterization of magnesium this compound is crucial for quality control and research purposes. The following are detailed methodologies for key analytical techniques.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to determine the thermal properties of magnesium this compound, including its melting point and thermal stability.

Protocol:

-

Sample Preparation: Accurately weigh 2-10 mg of the magnesium this compound powder into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed aluminum pan to serve as a reference.[4][5]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]

-

Thermal Program: Equilibrate the sample at a starting temperature, typically 25 °C. Ramp the temperature at a controlled rate, commonly 10 °C/min, to a final temperature well above the expected melting or decomposition point (e.g., 300 °C).[4]

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Experimental Workflow for DSC Analysis

Caption: Workflow for Melting Point Determination using DSC.

Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in magnesium this compound and to confirm the chelation of magnesium by the glycine molecules.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Instrument Setup: Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the infrared spectrum over a range of 4000 to 400 cm⁻¹. Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key peaks to identify include those corresponding to the N-H stretching of the amino group, C=O stretching of the carboxylate group, and shifts in these peaks indicating coordination with the magnesium ion.[7]

Experimental Workflow for FTIR Analysis

Caption: Workflow for Structural Confirmation using FTIR.

Crystalline Structure Analysis by X-ray Powder Diffraction (XRD)

XRD is a powerful technique for determining the crystalline structure of magnesium this compound and identifying different polymorphic forms.

Protocol:

-

Sample Preparation: Finely grind the magnesium this compound powder to a homogenous particle size. Mount the powder onto a sample holder, ensuring a flat, level surface.[8][9]

-

Instrument Setup: Place the sample holder into the X-ray diffractometer. Set the X-ray source (commonly Cu Kα radiation) and detector parameters.[8][9]

-

Data Collection: Scan the sample over a defined range of 2θ angles (e.g., 5° to 70°) at a specified scan rate. The instrument measures the intensity of the diffracted X-rays at each angle.[9]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are compared to reference patterns from databases (e.g., the ICDD-PDF2 database) to identify the crystalline phase.[10]

Experimental Workflow for XRD Analysis

Caption: Workflow for Crystalline Structure Analysis using XRD.

In Vitro Bioavailability Assessment

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of orally administered compounds.

Caco-2 Cell Permeability Assay

Protocol:

-

Cell Culture: Culture Caco-2 cells in a suitable medium until they reach confluence. Seed the cells onto permeable Transwell® inserts and allow them to differentiate for approximately 21 days to form a polarized monolayer with tight junctions.[11][12]

-

Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be within an acceptable range (typically >200 Ω·cm²) to ensure the tightness of the junctions.[12][13]

-

Permeability Study:

-

Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution).

-

Add a solution of magnesium this compound at a known concentration to the apical (donor) side of the Transwell® insert.

-

At predetermined time intervals, collect samples from the basolateral (receiver) side.[13]

-

-

Quantification: Analyze the concentration of magnesium in the collected samples using a suitable analytical method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the Caco-2 monolayer.

Experimental Workflow for Caco-2 Permeability Assay

Caption: Workflow for In Vitro Bioavailability Assessment.

Biological Interactions and Signaling Pathways

Magnesium plays a critical role in numerous physiological processes, and the this compound form may offer unique interactions due to the presence of the amino acid glycine.

Modulation of Neurotransmitter Systems

Magnesium is a known modulator of excitatory and inhibitory neurotransmission.

-

NMDA Receptor Antagonism: Magnesium acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic signaling. By blocking the receptor channel in a voltage-dependent manner, magnesium prevents excessive neuronal excitation and calcium influx, which can be neurotoxic.[14][15] Glycine, a co-agonist at the NMDA receptor, is an integral part of magnesium this compound, suggesting a complex interplay at this receptor.[16]

-

GABA Receptor Potentiation: Magnesium can potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It is thought to act at the GABA-A receptor, enhancing the influx of chloride ions and leading to neuronal hyperpolarization and reduced excitability.[17][18][19][20]

Signaling Pathway of Magnesium's Neuromodulatory Effects

References

- 1. Magnesium this compound - Wikipedia [en.wikipedia.org]

- 2. usbio.net [usbio.net]

- 3. researchgate.net [researchgate.net]

- 4. qualitest.ae [qualitest.ae]

- 5. scribd.com [scribd.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. mcgill.ca [mcgill.ca]

- 9. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 10. imf.ucmerced.edu [imf.ucmerced.edu]

- 11. Caco 2 cell permeability assay | PPTX [slideshare.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 14. Modulation by magnesium of the affinity of NMDA receptors for glycine in murine hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. Magnesium potentiation of the function of native and recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. Benzodiazepine/GABA(A) receptors are involved in magnesium-induced anxiolytic-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of Zinc Bisglycinate

Introduction

Zinc bisthis compound, a chelated form of zinc, represents a significant advancement in mineral supplementation and pharmaceutical applications. It consists of one zinc ion bound to two molecules of the amino acid glycine (B1666218) (C₄H₈N₂O₄Zn).[1][2][3] This chelation process results in a highly stable and bioavailable form of zinc, which is gentler on the gastrointestinal tract compared to inorganic zinc salts like zinc oxide or zinc sulfate (B86663).[1][4][5] The enhanced stability of the chelate protects the zinc ion from forming insoluble complexes in the digestive tract, leading to superior absorption.[4][6]

The unique properties of zinc bisthis compound, including its high bioavailability, stability, and water solubility, make it a preferred choice for dietary supplements, food fortification, and potential drug delivery systems.[1][4] This guide provides a comprehensive overview of the primary synthesis methodologies and the critical characterization techniques required to verify the structure, purity, and stability of zinc bisthis compound.

Synthesis of Zinc Bisthis compound

The synthesis of zinc bisthis compound can be broadly categorized into aqueous phase and solid-phase methods. Aqueous phase synthesis is more common due to its scalability and control over reaction conditions. The fundamental principle involves the reaction of a zinc source with glycine in a 1:2 molar ratio to facilitate the formation of the bisthis compound chelate.

Common Synthesis Routes

-

From Zinc Salts: This method utilizes soluble zinc salts such as zinc sulfate (ZnSO₄), zinc chloride (ZnCl₂), or zinc acetate (B1210297) (Zn(Ac)₂). The reaction is typically carried out in an aqueous solution, with pH adjustment using a base like sodium hydroxide (B78521) to facilitate the chelation.[7]

-

From Zinc Oxide: A widely used industrial method involves the reaction of zinc oxide (ZnO) with glycine in an aqueous slurry, often with heating to drive the reaction to completion.[8][9]

-

From Basic Zinc Carbonate: This route uses basic zinc carbonate (Zn₅(CO₃)₂(OH)₆) as the zinc source, reacting it with glycine in water, typically under heated conditions to drive off carbon dioxide.[10]

Below are detailed protocols for two common aqueous phase synthesis methods.

Experimental Protocols for Synthesis

Protocol 1: Synthesis from Zinc Sulfate

This method involves the reaction of zinc sulfate with glycine, where the pH is controlled to precipitate the zinc bisthis compound chelate.[7][11]

-

Reagents:

-

Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)

-

Glycine (C₂H₅NO₂)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

-

Methodology:

-

Prepare a 2.0 M solution of glycine by dissolving 7.5g of glycine in 50mL of deionized water with stirring.[7]

-

Prepare a 2.0 M solution of zinc sulfate by dissolving 13.9g of ZnSO₄·7H₂O in 25mL of deionized water.[7]

-

Prepare a 1.0 M solution of sodium hydroxide by dissolving 4g of NaOH in 100mL of deionized water.[7]

-

Simultaneously add the zinc sulfate solution and the sodium hydroxide solution dropwise to the glycine solution under constant stirring.

-

Monitor the pH of the reaction mixture continuously, adjusting the addition rate of the NaOH solution to maintain the pH between 5.0 and 7.0.[7]

-

A white precipitate of zinc bisthis compound will form. Continue stirring for a designated period (e.g., 2-4 hours) to ensure complete reaction.

-

Age the precipitate in the mother liquor for 8-15 hours to improve crystal structure and purity.[7]

-

Collect the white crystalline product by vacuum filtration.

-

Wash the product with deionized water and then ethanol (B145695) to remove unreacted starting materials and byproducts.

-

Dry the final product in a vacuum oven at 60-80°C to a constant weight.

-

Protocol 2: Synthesis from Zinc Oxide

This protocol is a direct reaction that avoids the introduction of counter-ions like sulfate.[8][9]

-

Reagents:

-

Zinc Oxide (ZnO)

-

Glycine (C₂H₅NO₂)

-

Deionized Water

-

-

Methodology:

-

Prepare a glycine solution by dissolving a specific amount (e.g., 20g, 0.267 mol) in deionized water (e.g., 60mL) in a reaction flask.[9] The molar ratio of glycine to zinc oxide should be between 2:1 and 4:1.[8]

-

Heat the glycine solution to 80-90°C with continuous stirring.[8][9]

-

Slowly add the zinc oxide powder (e.g., 9.04g, 0.111 mol) to the heated glycine solution.[9]

-

Maintain the temperature and stirring for 0.5 to 2 hours, or until the solution becomes clear, indicating the consumption of the insoluble zinc oxide.[8][9]

-

Stop heating and allow the reaction solution to cool naturally.

-

Crystals of zinc bisthis compound will precipitate upon cooling. For improved yield, the solution can be refrigerated.

-

Filter the crystals, wash with cold ethanol, and dry in a vacuum oven.

-

Physicochemical Properties and Data

The synthesized product should be a white to off-white crystalline powder.[1][12] Key properties are summarized in the table below.

| Property | Value / Description | Reference(s) |

| Molecular Formula | C₄H₈N₂O₄Zn (Anhydrous) C₄H₈N₂O₄Zn·H₂O (Monohydrate) | [1][9][12] |

| Molecular Weight | ~213.5 g/mol (Anhydrous) ~231.5 g/mol (Monohydrate) | [1][3][12] |

| Appearance | White to off-white crystalline powder | [1][2][12] |

| Zinc Content | ~27-30% (Varies with hydration) | [2][9][12] |

| Solubility | Freely soluble in water; insoluble in organic solvents like ether and acetone. | [4][11] |

| pH (1% solution) | Approximately 8.0 | [2] |

| Melting Point | Decomposes before melting, typically >240°C | [11] |

Characterization of Zinc Bisthis compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized zinc bisthis compound. A multi-technique approach is required.

References

- 1. wbcil.com [wbcil.com]

- 2. lohmann-minerals.com [lohmann-minerals.com]

- 3. Zinc this compound | C4H8N2O4Zn | CID 151910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cambridgecommodities.com [cambridgecommodities.com]

- 5. Zinc Bisthis compound - What you Need to Know [88herbs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CN103922954A - Method for preparing glycine zinc chelate - Google Patents [patents.google.com]

- 8. Preparation method of zinc this compound chelate - Eureka | Patsnap [eureka.patsnap.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. CN102180805A - Preparation method of zinc this compound - Google Patents [patents.google.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. jostchemical.com [jostchemical.com]

The Five-Membered Ring in Metal Glycinates: A Structural Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chelation of metal ions by the amino acid glycine (B1666218) is a fundamental interaction in bioinorganic chemistry and holds significant importance in the fields of nutrition, pharmacology, and drug development. The formation of a stable five-membered ring structure is a hallmark of this interaction, profoundly influencing the physicochemical properties and biological activity of the resulting metal glycinate complex. This technical guide provides a comprehensive analysis of the structural features of this five-membered ring, focusing on quantitative data, experimental methodologies, and the logical workflows involved in its characterization.

The Architecture of the Five-Membered Chelate Ring

Glycine, being the simplest amino acid, acts as a bidentate ligand, coordinating to a central metal ion through its amino group (-NH₂) and one of the oxygen atoms of its carboxylate group (-COO⁻). This dual coordination results in the formation of a thermodynamically stable five-membered chelate ring.[1][2] The stability of this ring is a key factor in the enhanced bioavailability of chelated minerals compared to their inorganic salt forms.[2] The geometry of the resulting complex is dependent on the metal ion, its coordination number, and the stoichiometry of the metal-to-glycine ratio. Common geometries include octahedral, square planar, and tetrahedral.[3][4]

The precise arrangement of the atoms within this ring, including bond lengths, bond angles, and torsion angles, dictates the overall conformation and, consequently, the reactivity and biological function of the complex. The five-membered ring is often not perfectly planar and can adopt various puckered conformations, such as envelope or twist forms, to minimize steric strain.[5][6]

Caption: Formation of a five-membered chelate ring by glycine and a metal ion.

Quantitative Structural Data

The precise geometry of the five-membered ring in metal glycinates can be determined using single-crystal X-ray diffraction. The following tables summarize key bond lengths and angles for representative bis(glycinato)metal(II) complexes.

Table 1: Bond Lengths (Å) in the Five-Membered Chelate Ring of Bis(glycinato)metal(II) Complexes

| Bond | cis-[Cu(gly)₂(H₂O)] | trans-[Cu(gly)₂(H₂O)] | [Zn(gly)₂(H₂O)] |

| M-O | 1.96 - 1.98 | 1.94 - 1.96 | 2.05 - 2.15 |

| M-N | 1.99 - 2.01 | 1.98 - 2.00 | 2.10 - 2.12 |

| C-O | 1.25 - 1.27 | 1.26 - 1.28 | 1.24 - 1.26 |

| C-C | 1.52 - 1.54 | 1.51 - 1.53 | 1.52 - 1.54 |

| C-N | 1.47 - 1.49 | 1.46 - 1.48 | 1.47 - 1.49 |

Data compiled from multiple crystallographic studies.[7][8][9]

Table 2: Bond Angles (°) in the Five-Membered Chelate Ring of Bis(glycinato)metal(II) Complexes

| Angle | cis-[Cu(gly)₂(H₂O)] | trans-[Cu(gly)₂(H₂O)] | [Zn(gly)₂(H₂O)] |

| O-M-N | 84.0 - 85.0 | 84.5 - 85.5 | 78.0 - 79.0 |

| M-O-C | 114.0 - 116.0 | 115.0 - 117.0 | 110.0 - 112.0 |

| O-C-C | 117.0 - 119.0 | 116.0 - 118.0 | 118.0 - 120.0 |

| C-C-N | 108.0 - 110.0 | 109.0 - 111.0 | 107.0 - 109.0 |

| C-N-M | 108.0 - 110.0 | 109.0 - 111.0 | 105.0 - 107.0 |

Data compiled from multiple crystallographic studies.[7][8][9]

Experimental Protocols for Structural Analysis

A multi-faceted approach is typically employed to fully characterize the structure of metal glycinates.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid, providing precise bond lengths, bond angles, and the overall molecular geometry.[10]

Protocol:

-

Crystal Growth: High-quality single crystals of the metal this compound complex are grown, typically by slow evaporation of a saturated aqueous or aqueous-organic solvent solution. For instance, crystals of copper(II) bis-glycinate can be grown from a solution containing copper sulfate (B86663) and glycine.[8]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.[8]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.[8][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for probing the coordination environment of the glycine ligand. The vibrational frequencies of the amino and carboxylate groups are sensitive to coordination with a metal ion.

Protocol:

-

Sample Preparation: A small amount of the metal this compound complex is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed as a mull with Nujol. Alternatively, a solution of the complex can be analyzed in a suitable cell.[4][11]

-

Data Acquisition: The FT-IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.[4]

-

Spectral Analysis: The spectrum of the metal this compound is compared to that of free glycine. Key spectral changes upon chelation include:

Computational Modeling: Density Functional Theory (DFT)

DFT calculations provide a theoretical framework to predict and understand the structural and electronic properties of metal glycinates, complementing experimental data.[14][15]

Protocol:

-

Initial Structure Generation: An initial 3D model of the metal this compound complex is constructed. For complexes with potential isomers (e.g., fac and mer isomers of tris(glycinato)iron(III)), all possible geometries should be considered as starting points.

-

Method Selection: Density Functional Theory (DFT) is a suitable method for transition metal systems. A hybrid functional such as B3LYP or a GGA functional like BP86 is often employed.[16][17] A suitable basis set, such as def2-SVP for geometry optimization and def2-TZVP for single-point energy calculations, should be selected.[16]

-

Geometry Optimization: The geometry of the initial structure is optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to simulate the IR spectrum for comparison with experimental data.

-

Property Analysis: Various properties such as bond lengths, bond angles, Mulliken charges, and molecular orbitals can be calculated and analyzed from the optimized structure.

Workflow for Structural Analysis

The comprehensive structural analysis of a five-membered ring in a metal this compound follows a logical workflow that integrates experimental and computational techniques.

Caption: Workflow for the structural analysis of metal this compound complexes.

Conclusion

The five-membered chelate ring is the cornerstone of the structure of metal glycinates. A thorough understanding of its structural nuances is critical for the rational design of new metal-based drugs and nutritional supplements. The integrated application of experimental techniques, particularly single-crystal X-ray diffraction and FT-IR spectroscopy, with computational methods like Density Functional Theory, provides a powerful approach to elucidate the detailed structural features of these important bioinorganic complexes. The quantitative data and methodologies presented in this guide offer a solid foundation for researchers and professionals working in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. The chemistry of ferrous bis-glycinate chelate [ve.scielo.org]

- 3. benchchem.com [benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Structure of bis(glycinato)zinc(II) monohydrate, a five-coordinate zinc(II) complex | Semantic Scholar [semanticscholar.org]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. comp.chem.umn.edu [comp.chem.umn.edu]

- 16. Hydricity of 3d Transition Metal Complexes from Density Functional Theory: A Benchmarking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lirias.kuleuven.be [lirias.kuleuven.be]

The Integral Role of Copper Glycinate in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace mineral indispensable for a myriad of physiological processes, primarily through its function as a catalytic cofactor in a class of enzymes known as cuproenzymes. The bioavailability of copper is paramount for ensuring the proper functioning of these enzymes. Copper glycinate, a chelated form of copper bound to the amino acid glycine, has emerged as a highly bioavailable source of this critical element. This technical guide provides an in-depth exploration of the biological role of copper this compound in enzymatic reactions, focusing on its impact on enzyme activity, the underlying cellular mechanisms, and the experimental methodologies used to elucidate these functions.

The Pivotal Role of Copper in Enzymatic Catalysis

Copper's biological significance stems from its ability to cycle between two oxidation states, cuprous (Cu¹⁺) and cupric (Cu²⁺), making it an ideal redox-active cofactor for a wide range of enzymatic reactions.[1][2] These reactions are fundamental to cellular respiration, antioxidant defense, connective tissue formation, and neurotransmitter synthesis. Key cuproenzymes include superoxide (B77818) dismutase (SOD), cytochrome c oxidase, and lysyl oxidase.

Quantitative Data Summary

The enhanced bioavailability of copper this compound compared to inorganic copper sources like copper sulfate (B86663) is a key factor in its efficacy in supporting cuproenzyme activity. The following tables summarize quantitative data on the relative bioavailability of copper this compound and its effects on the expression and activity of copper-dependent enzymes.

Table 1: Comparative Bioavailability of Copper this compound

| Comparison Metric | Copper this compound vs. Copper Sulfate | Organism/System | Key Findings | Reference(s) |

| Relative Bioavailability (Liver Cu) | 115% | Beef Steers | No significant difference in this study with adequate initial copper status. | [3] |

| Relative Bioavailability (Liver Cu) | 82% | Beef Steers (High Antagonist Diet) | Lower bioavailability observed under high antagonist conditions in this particular study. | [4][5] |

| Cellular Copper Uptake | Higher than CuSO₄ at 120 µM | Porcine Intestinal Epithelial Cells (IPEC-J2) | Organic copper sources showed higher absorption efficiency at higher concentrations. | [6] |

Table 2: Effects of Copper this compound on Cuproenzyme Activity and Expression

| Enzyme | Parameter Measured | Treatment | Fold Change/Effect | Cell/Organism Model | Reference(s) |

| Superoxide Dismutase 1 (SOD1) | Protein Expression | 120 µM Copper this compound | ~1.4-fold increase | IPEC-J2 Cells | [6] |

| Total Superoxide Dismutase (SOD) | Enzyme Activity | 120 µM Copper this compound | Significant increase | IPEC-J2 Cells | [6] |

Note: Direct comparative studies detailing the kinetic parameters (Km and Vmax) of cuproenzymes specifically with copper this compound as the copper source are limited in publicly available literature. The data presented reflects changes in overall enzyme activity or protein expression, which are indicative of the biological impact of this bioavailable copper source.

Signaling Pathways and Logical Relationships

The journey of copper from copper this compound to the active site of a cuproenzyme is a tightly regulated process involving cellular uptake and intracellular chaperones.

Cellular Uptake and Chaperone-Mediated Copper Delivery

Copper this compound's high bioavailability is attributed to its chelated structure, which facilitates absorption. Once inside the cell, copper is not free but is immediately bound by a network of copper chaperones. These chaperones are responsible for safely trafficking copper to specific subcellular compartments and delivering it to target apoenzymes (enzymes lacking their copper cofactor) to form functional holoenzymes.

Experimental Workflows and Protocols

The assessment of copper this compound's role in enzymatic reactions involves a series of well-defined experimental procedures.

Experimental Workflow: Assessing the Efficacy of Copper this compound on Cuproenzyme Activity

This workflow outlines the key steps in an in vitro study to determine the effect of copper this compound on a specific cuproenzyme, such as superoxide dismutase (SOD).

Detailed Experimental Protocols

Principle: This assay measures the inhibition of the reduction of a tetrazolium salt (e.g., WST-1 or nitroblue tetrazolium) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. SOD in the sample dismutates the superoxide radicals, thus inhibiting the colorimetric reaction.

Methodology:

-

Sample Preparation: Prepare cell lysates from control and copper this compound-treated cells. Centrifuge to remove debris and determine the protein concentration of the supernatant.

-

Reagent Preparation:

-

Prepare a working solution of the tetrazolium salt.

-

Prepare a working solution of xanthine oxidase.

-

Prepare a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).

-

-

Assay Procedure:

-

Add sample (cell lysate) and buffer to microplate wells.

-

Add the tetrazolium salt solution to all wells.

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Incubate at 37°C for a specified time (e.g., 20 minutes).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

-

-

Calculation: The percentage of inhibition of the colorimetric reaction is calculated relative to a control without the sample. SOD activity is then expressed in units per milligram of protein.

Principle: This assay measures the rate of oxidation of reduced cytochrome c, which is monitored by the decrease in absorbance at 550 nm.

Methodology:

-

Sample Preparation: Isolate mitochondria from control and copper this compound-treated cells or tissues.

-

Reagent Preparation:

-

Prepare a solution of reduced cytochrome c by reducing ferricytochrome c with a reducing agent like sodium dithionite, followed by removal of excess reductant.

-

Prepare an assay buffer (e.g., potassium phosphate buffer, pH 7.0).

-

-

Assay Procedure:

-

Equilibrate the assay buffer and reduced cytochrome c solution in a spectrophotometer cuvette at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the mitochondrial sample.

-

Record the decrease in absorbance at 550 nm over time.

-

-

Calculation: The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve, using the extinction coefficient for the difference between reduced and oxidized cytochrome c. Activity is expressed as units per milligram of mitochondrial protein.

Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by lysyl oxidase. The H₂O₂ is then detected using a probe that generates a fluorescent product in the presence of horseradish peroxidase (HRP).

Methodology:

-

Sample Preparation: Collect conditioned media from cell cultures or prepare tissue extracts from control and copper this compound-treated samples.

-

Reagent Preparation:

-

Prepare a reaction buffer.

-

Prepare a solution of the lysyl oxidase substrate.

-

Prepare a solution of the fluorescent probe and HRP.

-

-

Assay Procedure:

-

Add the sample to the wells of a microplate.

-

Add the reaction mixture containing the buffer, substrate, probe, and HRP.

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode.

-

-

Calculation: The rate of fluorescence increase is proportional to the lysyl oxidase activity. A standard curve using known concentrations of H₂O₂ can be used to quantify the activity, which is expressed as units per milligram of protein.

Conclusion

Copper this compound serves as a highly effective source of copper for the activation and synthesis of essential cuproenzymes. Its superior bioavailability compared to inorganic copper salts ensures efficient delivery of copper to cells, where it is incorporated into enzymes like superoxide dismutase, cytochrome c oxidase, and lysyl oxidase via a sophisticated network of copper chaperones. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the nuanced roles of copper this compound in enzymatic reactions and its potential applications in drug development and nutritional science. Future research focusing on the direct impact of copper this compound on the kinetic parameters of a broader range of cuproenzymes will further enhance our understanding of its biological significance.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular copper transport and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Decreased copper concentrations but increased lysyl oxidase activity in ischemic hearts of rhesus monkeys - Metallomics (RSC Publishing) [pubs.rsc.org]

- 5. Relative bioavailability of organic bis-glycinate bound copper relative to inorganic copper sulfate in beef steers fed a high antagonist growing diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different Sources of Copper Effect on Intestinal Epithelial Cell: Toxicity, Oxidative Stress, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability of Ferrous Glycinate in Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous glycinate, a chelate of ferrous iron and the amino acid glycine (B1666218), has garnered significant attention as an iron supplement due to its enhanced bioavailability and improved gastrointestinal tolerability compared to conventional inorganic iron salts like ferrous sulfate. The stability of the chelate structure, particularly in the acidic environment of the stomach, is a critical factor influencing its efficacy. This technical guide provides an in-depth analysis of the in vitro stability of ferrous this compound under acidic conditions, summarizing key quantitative data, detailing experimental protocols for stability assessment, and visualizing the chemical pathways involved.

Chemical Structure and Chelation

Ferrous this compound, also known as ferrous bisthis compound, consists of one ferrous ion (Fe²⁺) coordinated with two glycine molecules. The glycine molecules act as bidentate ligands, with the iron atom binding to both the carboxyl oxygen and the amino nitrogen of each glycine molecule. This forms two stable five-membered rings, a structural feature that contributes to the chelate's stability by protecting the ferrous iron from interactions with dietary inhibitors and endogenous compounds in the gastrointestinal tract.

Quantitative Analysis of Stability in Acidic Conditions

The stability of the ferrous this compound chelate is pH-dependent. In the acidic environment of the stomach (pH 1-3), the chelate can undergo dissociation due to the protonation of the glycine ligands. The extent of this dissociation is a key parameter in evaluating its in vitro stability.

| pH | Incubation Time (minutes) | Ferrous this compound Dissociation (%) | Reference Study |

| 1.3 | 30 | ~96 | Ding et al. (2009) - Inferred from liposome (B1194612) study |

| 2.0 | - | Soluble (Stable) | García-Casal & Layrisse (2001) |

| 3.0 | - | <4 | Ding et al. (2009) - Inferred from liposome study |

| 5.0 | - | <4 | Ding et al. (2009) - Inferred from liposome study |

| 6.0 | - | Soluble (Stable) | García-Casal & Layrisse (2001) |

| 7.0 | - | <4 | Ding et al. (2009) - Inferred from liposome study |

Note: The data from Ding et al. (2009) is inferred from the release of ferrous this compound from liposomes in solutions of varying pH, providing an indication of the chelate's stability at those pH levels.

Experimental Protocols

In Vitro Stability Assessment in Simulated Gastric Fluid

This protocol outlines a general procedure for evaluating the stability of ferrous this compound in a simulated gastric environment.

a) Preparation of Simulated Gastric Fluid (SGF)

A common formulation for SGF (without pepsin, as the primary focus is on chemical stability) is a solution of 0.1 N Hydrochloric Acid with a pH adjusted to 1.2. For studies investigating enzymatic effects, pepsin can be added.

b) Stability Study Procedure

-

Sample Preparation: Prepare a stock solution of ferrous this compound of a known concentration in deionized water.

-

Incubation: Add a precise volume of the ferrous this compound stock solution to a predetermined volume of pre-warmed (37°C) SGF to achieve the desired final iron concentration. Maintain the solution at 37°C with constant, gentle agitation.

-

Time Points: Withdraw aliquots of the solution at various time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes).

-

Quenching (Optional): To stop any further reaction at the time of sampling, the pH of the aliquot can be rapidly neutralized.

-

Analysis: Analyze the aliquots for the concentration of intact ferrous this compound and/or free ferrous iron using a validated analytical method, such as the spectrophotometric 1,10-phenanthroline (B135089) method described below.

Analytical Method: Spectrophotometric Quantification of Ferrous Iron

This colorimetric method is widely used for the determination of ferrous iron. To measure the dissociation of ferrous this compound, this method can be adapted to quantify the amount of free ferrous iron released from the chelate.

a) Principle

This method relies on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex. The intensity of the color, which is proportional to the ferrous iron concentration, is measured spectrophotometrically at approximately 510 nm. To determine the total iron content (both chelated and free), the ferrous this compound chelate must first be broken, and any ferric iron (Fe³⁺) present must be reduced to ferrous iron.

b) Reagents

-

Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): A reducing agent to convert any Fe³⁺ to Fe²⁺.

-

1,10-Phenanthroline Solution (0.1% w/v): The colorimetric reagent.

-

Sodium Acetate (B1210297) Buffer Solution: To maintain the pH in the optimal range for color development.

-

Standard Ferrous Iron Solution: A solution of known ferrous iron concentration (e.g., prepared from ferrous ammonium (B1175870) sulfate) for creating a calibration curve.

-

Sulfuric Acid (0.5 M): To break down the ferrous this compound complex.

c) Procedure for Total Iron Determination

-

Sample Digestion: To an aliquot of the sample from the stability study, add a small volume of 0.5 M sulfuric acid to dissociate the ferrous this compound chelate.

-

Reduction: Add hydroxylamine hydrochloride solution to reduce any ferric iron to ferrous iron. Allow sufficient time for the reduction to complete.

-

Color Development: Add the 1,10-phenanthroline solution and the sodium acetate buffer.

-

Incubation: Allow the solution to stand for a specified period (e.g., 15-20 minutes) for the color to fully develop.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (around 510 nm) against a reagent blank.

-

Quantification: Determine the iron concentration from a calibration curve prepared using standard iron solutions.

By comparing the amount of free ferrous iron at different time points to the initial total iron concentration, the percentage of dissociation can be calculated.

Signaling Pathways and Logical Relationships

Dissociation Pathway of Ferrous this compound in Acidic Conditions

In the highly acidic environment of the stomach, the amino groups of the glycine ligands in the ferrous this compound chelate become protonated. This protonation weakens the coordinate bonds between the nitrogen atoms and the ferrous ion, leading to the dissociation of the chelate and the release of free ferrous iron and protonated glycine.

Experimental Workflow for In Vitro Stability Assessment

The following diagram illustrates the logical workflow for conducting an in vitro stability study of ferrous this compound.

Conclusion

The in vitro stability of ferrous this compound in acidic conditions is a crucial determinant of its bioavailability. While generally more stable than inorganic iron salts, significant dissociation can occur at the highly acidic pH levels found in the stomach. The provided data and protocols offer a framework for researchers and drug development professionals to quantitatively assess the stability of ferrous this compound and other iron chelates. Understanding these stability profiles is essential for the rational design of iron supplementation strategies and the development of novel, more effective iron formulations.

An In-depth Technical Guide on the Solubility and Bioavailability of Different Glycinate Forms

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mineral supplementation is crucial for addressing nutritional deficiencies, but the efficacy of a mineral salt is fundamentally governed by its solubility and subsequent bioavailability. Inorganic mineral salts often exhibit poor solubility at the neutral pH of the small intestine and are susceptible to dietary inhibitors, limiting their absorption. Metal glycinate chelates—minerals bound to the amino acid glycine (B1666218)—have been developed to overcome these limitations. This technical guide provides a comprehensive overview of the solubility and bioavailability of common this compound forms, including magnesium, zinc, and iron. It details the underlying absorption mechanisms, summarizes quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to generate this data.

The Chemistry and Rationale of this compound Chelates

Chelation is a chemical process in which a central metal ion is bonded to a ligand, in this case, the amino acid glycine. In forms like bisthis compound, two glycine molecules bind to a single divalent mineral ion (e.g., Mg²⁺, Zn²⁺, Fe²⁺), forming a stable, neutrally charged ring structure.

This chelated structure is the key to the enhanced efficacy of glycinates for three primary reasons:

-

Enhanced Solubility: The chelate structure protects the mineral ion from forming insoluble precipitates (e.g., hydroxides, phosphates) in the high-pH environment of the small intestine.[1]

-

Protection from Inhibitors: Dietary components like phytates and tannins can bind to inorganic minerals, rendering them unabsorbable.[2][3] The glycine chelate shields the mineral from these interactions.[4]

-

Alternative Absorption Pathways: Evidence suggests that a portion of the intact metal this compound chelate can be absorbed via dipeptide transporters, such as PepT1, bypassing the traditional, often saturated, mineral ion transport channels.

Figure 1: Comparison of an inorganic salt versus a metal this compound chelate.

Solubility of this compound Forms

Solubility is a prerequisite for absorption. A mineral must be in a dissolved state to be taken up by intestinal enterocytes. While many inorganic salts are soluble in the acidic environment of the stomach, they often precipitate at the more neutral pH of the small intestine, where most mineral absorption occurs. This compound chelates maintain their solubility across a wider pH range.

Table 1: Quantitative Solubility Data of Metal Glycinates

| Compound | Solvent | Solubility | Reference(s) |

| Magnesium this compound | Water | Slightly Soluble / Water Soluble | [5][6] |

| Magnesium Trithis compound | Water (pH 7) | 169 ± 12.5 g/100 mL | [7][8] |

| Zinc this compound | Water | Soluble / Mainly Soluble | [9][10][11] |

| Ferrous Bisthis compound | Water | Soluble | [12][13][14] |

Note: Qualitative descriptors like "soluble" are used where precise g/100mL values are not consistently available in the literature. The solubility of magnesium trithis compound, a related chelate, is exceptionally high and highlights the potential of amino acid chelation.

Experimental Protocols for Solubility Determination

A common and effective method for determining solubility is the Turbidimetric Solubility Assay , which identifies the concentration at which a compound begins to precipitate from a solution.

Protocol: Turbidimetric Solubility Assay

-

Stock Solution Preparation: A high-concentration stock solution of the this compound compound is prepared in the desired solvent (e.g., deionized water, simulated intestinal fluid).

-

Serial Dilution: In a 96-well microplate, a serial dilution of the stock solution is performed to create a range of concentrations.

-

Equilibration: The plate is covered and incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 2-4 hours) to allow the solutions to reach equilibrium.

-

Turbidity Measurement: The absorbance of each well is read using a microplate reader at a wavelength where the compound itself does not absorb (typically 500-600 nm). An increase in absorbance indicates the formation of a precipitate.

-

Data Analysis: Absorbance is plotted against concentration. The point at which a sharp increase in absorbance occurs is defined as the kinetic solubility limit.

Figure 2: Workflow for a turbidimetric solubility assay.

Bioavailability of this compound Forms

Bioavailability refers to the fraction of an administered nutrient that reaches systemic circulation and is available for physiological functions. Due to their enhanced solubility and unique absorption mechanisms, glycinates consistently demonstrate superior bioavailability compared to their inorganic counterparts.

Magnesium this compound

Magnesium oxide, a common inorganic supplement, has notoriously low bioavailability. Magnesium this compound is significantly better absorbed, particularly in individuals with compromised gut function.

Table 2: Comparative Bioavailability of Magnesium this compound

| Comparison | Subjects | Key Findings | Reference(s) |

| Mg this compound vs. Mg Oxide | Patients with ileal resection | Mg absorption was substantially greater from the this compound chelate (23.5%) compared to MgO (11.8%) in patients with the most impaired absorption. The chelate was also better tolerated. | [15] |

| Organic vs. Inorganic Mg | General Research | Organic forms like this compound and citrate (B86180) consistently show higher absorption and bioavailability than inorganic forms like oxide. | [9][16][17] |

| Mg this compound vs. Mg Citrate | Healthy Subjects | Bioavailability may be similar in healthy individuals, with no clear superiority demonstrated for this compound over other organic forms like citrate. | [9] |

Zinc this compound

Zinc absorption is strongly inhibited by phytates found in plant-based foods. Zinc this compound's chelated structure effectively mitigates this inhibition.

Table 3: Comparative Bioavailability of Zinc this compound

| Comparison | Subjects | Key Findings | Reference(s) |

| Zn this compound vs. Zn Sulfate (B86663) | Rats (on high-phytate diet) | True absorption of dietary zinc was significantly higher for Zn this compound (51%) versus Zn Sulfate (44%). Overall bioavailability was 16% greater for the this compound form. | [18] |

| Zn this compound vs. Zn Gluconate | Healthy Humans | A randomized crossover study found zinc bisthis compound to be 43.4% more bioavailable than zinc gluconate based on serum zinc levels (AUC). | [11] |

| Zn this compound vs. Other Forms | General Research | In vitro studies show the bioaccessibility of zinc dithis compound to be the highest among various forms, including sulfate, picolinate, and citrate. | [7] |

Iron Bisthis compound

Iron salts like ferrous sulfate are known for causing gastrointestinal side effects and having their absorption blocked by numerous dietary components. Ferrous bisthis compound is gentler and more efficiently absorbed.

Table 4: Comparative Bioavailability of Iron Bisthis compound

| Comparison | Subjects | Key Findings | Reference(s) |

| Fe Bisthis compound vs. Fe Sulfate | Humans (with whole-maize meal) | Geometric mean iron absorption from ferrous bisthis compound was 6.0%, which was 4 times higher than that from ferrous sulfate (1.7%). | [19] |

| General Properties | Review | Ferrous bisthis compound is noted for its high solubility, high bioavailability, and reduced gastrointestinal side effects compared to traditional iron salts. | [4][13][20] |

| Mechanism | Review | The chelate structure protects iron from inhibitors like phytates and does not appear to mix with the nonheme-iron pool before absorption. | [19][21] |

Absorption Pathways

The primary advantage of this compound chelates lies in their ability to utilize multiple absorption pathways. While inorganic minerals must compete for specific ion channels, a portion of the intact this compound chelate can be absorbed by dipeptide transporters, primarily Peptide Transporter 1 (PepT1) .[17][21] PepT1 is a high-capacity transporter located on the apical membrane of intestinal enterocytes responsible for absorbing di- and tripeptides from protein digestion.[15][18]

Figure 3: Absorption pathways of inorganic iron vs. chelated iron bisthis compound.

Experimental Protocols for Bioavailability Assessment

Evaluating the bioavailability of mineral forms requires a multi-tiered approach, from simple in vitro models to complex human clinical trials.

In Vitro Model: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, can differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[22][23] This model is widely used to predict the oral absorption of compounds.

Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded onto permeable membrane inserts in a transwell plate and cultured for ~21 days to form a differentiated, confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

-

Dosing: The test compound (e.g., zinc this compound) is dissolved in a transport buffer (e.g., HBSS) and added to the apical (donor) side of the monolayer. Fresh buffer is added to the basolateral (receiver) side. This assesses A→B (apical to basolateral) transport.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 2 hours).

-

Sampling & Analysis: Samples are taken from the receiver compartment at set time points. The concentration of the mineral is quantified using methods like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Calculation: The apparent permeability coefficient (Papp) is calculated, providing a quantitative measure of the compound's ability to cross the intestinal barrier.[24]

In Vivo Model: Animal Bioavailability Studies

Animal models, particularly rodents, are essential for preclinical assessment of bioavailability under physiological conditions.[25][26]

Protocol: Rodent Bioavailability Study (Example)

-

Acclimation & Diet: Rats are acclimated and fed a basal diet that is adequate but not excessive in the mineral of interest. To test the effect of inhibitors, an antagonist like phytic acid can be added.[18]

-

Group Allocation: Animals are randomized into groups, each receiving the basal diet supplemented with a different mineral form (e.g., Group A: Zinc Sulfate; Group B: Zinc this compound).

-

Administration: The supplemented diets are fed for a specified period (e.g., 15 days).

-

Sample Collection: Over the study period, blood, urine, and feces are collected. At the end of the study, tissues such as the femur and liver are harvested.

-

Analysis: Mineral content in plasma, tissues, and excreta is measured. This allows for the calculation of apparent absorption, retention, and tissue deposition.

-

Data Interpretation: The relative bioavailability of the this compound form is determined by comparing its absorption and retention values against the inorganic salt standard.

Human Clinical Trial: Stable Isotope Crossover Study

The gold standard for determining bioavailability in humans is the use of stable isotopes in a randomized, double-blind, crossover design.[27][28] This methodology eliminates inter-individual variability and allows for precise tracing of the administered nutrient.[29]

Protocol: Stable Isotope Crossover Bioavailability Study

-

Subject Recruitment: Healthy volunteers are recruited after screening for inclusion/exclusion criteria.

-

Randomization: Subjects are randomly assigned to a sequence of treatments. For example, Group 1 receives Form A (e.g., Ferrous Sulfate labeled with ⁵⁸Fe) followed by Form B (e.g., Ferrous Bisthis compound labeled with ⁵⁷Fe). Group 2 receives the opposite sequence.

-

Phase 1 - Administration: After an overnight fast, subjects consume a standardized meal containing the first assigned iron form.

-

Sample Collection: Blood samples are collected at baseline and at multiple time points post-ingestion to measure the incorporation of the stable isotope into red blood cells. Fecal samples may also be collected to determine excretion.[30]

-

Washout Period: A washout period of sufficient length (e.g., 2-4 weeks) is implemented to ensure the first isotope is cleared and baseline levels are restored.

-

Phase 2 - Crossover: Subjects repeat the protocol, consuming the alternate iron form labeled with the other isotope.

-

Isotope Analysis: The abundance of the stable isotopes in blood or fecal samples is measured using high-precision mass spectrometry (e.g., TIMS or ICP-MS).[27]

-

Bioavailability Calculation: The fractional absorption of each iron form is calculated based on the amount of the specific isotope recovered in the blood relative to the dose administered.

Figure 4: Workflow for a human stable isotope crossover bioavailability study.

Conclusion

References

- 1. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of Sourdough Fermentation-Induced Dephytinization on Iron Absorption from Whole Grain Rye Bread–Double-Isotope Crossover and Single-Blind Absorption Studies | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. MAGNESIUM this compound (15% MAGNESIUM ) - PCCA [pccarx.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5.imimg.com [5.imimg.com]

- 10. download.basf.com [download.basf.com]

- 11. biofuranchem.com [biofuranchem.com]

- 12. FERROUS BISthis compound CHELATE - PCCA [pccarx.com]

- 13. lohmann-minerals.com [lohmann-minerals.com]

- 14. cphi-online.com [cphi-online.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Zinc this compound CAS#: 14281-83-5 [m.chemicalbook.com]

- 17. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 18. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lohmann-minerals.com [lohmann-minerals.com]

- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 21. The oligopeptide transporter (Pept-1) in human intestine: biology and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 23. enamine.net [enamine.net]

- 24. benchchem.com [benchchem.com]

- 25. onesearch.library.uwa.edu.au [onesearch.library.uwa.edu.au]

- 26. Unlocking the Secrets of Bioavailability and Utilization of Minerals in Farm Animals | Engormix [en.engormix.com]

- 27. Mineral bioavailability and metabolism determined by using stable isotope tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Bioavailability of dietary minerals to humans: the stable isotope approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Use of stable isotopes to determine bioavailability of minerals in human diets using the method of fecal monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chelation Chemistry of Glycine with Divalent Metal Ions

This guide offers an in-depth analysis of the chemical interactions between glycine (B1666218) and divalent metal ions, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental principles of chelation, quantitative stability data, and detailed experimental methodologies.

Introduction to Glycine Chelation

Glycine, the simplest amino acid, is a fundamental building block of proteins and a key molecule in various biological systems. Its structure, featuring both a carboxylic acid group and an amino group, allows it to act as an effective bidentate ligand. This means it can bind to a central metal ion at two points simultaneously, forming a stable, five-membered ring structure known as a chelate. This chelation process is critical in numerous biological functions, including enzymatic activity, metal transport, and maintaining homeostasis of essential metal ions. The stability of these metal-glycinate complexes is paramount and is influenced by the nature of the metal ion, pH, and temperature.

Structure of Metal-Glycinate Complexes

Glycine typically coordinates with divalent metal ions (M²⁺) through the nitrogen atom of the amino group and an oxygen atom from the deprotonated carboxylate group. Depending on the stoichiometric ratio, glycine can form complexes such as the mono-glycinate complex, [M(Gly)]⁺, and the bis-glycinate complex, [M(Gly)₂]. The formation of the bis-glycinate complex is particularly common and results in a highly stable structure.

Caption: Chelation of a divalent metal ion (M²⁺) by two glycine ligands.

Quantitative Analysis of Complex Stability

The stability of metal-glycinate complexes is described by stepwise formation constants (K) and overall stability constants (β). These constants are crucial for understanding the behavior of these complexes in biological and pharmaceutical applications.

-

Stepwise Formation (K):

-

K₁ = [[M(Gly)]⁺] / ([M²⁺][Gly⁻])

-

K₂ = [[M(Gly)₂]] / ([[M(Gly)]⁺][Gly⁻])

-

-

Overall Stability (β):

-

β₂ = K₁ * K₂ = [[M(Gly)₂]] / ([M²⁺][Gly⁻]²)

-

The following tables summarize the stability constants and thermodynamic parameters for glycine complexes with various divalent metal ions.

Table 1: Stability Constants of Divalent Metal-Glycinate Complexes

| Metal Ion | log K₁ | log K₂ | log β₂ |

|---|---|---|---|

| Cu²⁺ | 8.28 | 6.94 | 15.22 |

| Ni²⁺ | 5.78 | 4.69 | 10.47 |

| Zn²⁺ | 4.85 | 4.15 | 9.00 |

| Co²⁺ | 4.64 | 3.71 | 8.35 |

| Fe²⁺ | 4.30 | 3.40 | 7.70 |

| Mn²⁺ | 3.44 | 2.70 | 6.14 |

| Mg²⁺ | 3.44 | - | 3.44 |

| Ca²⁺ | 1.43 | - | 1.43 |

Table 2: Thermodynamic Parameters for Bis-glycinate [M(Gly)₂] Complex Formation

| Metal Ion | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| Cu²⁺ | -86.9 | -54.4 | 109 |

| Ni²⁺ | -59.8 | -33.5 | 88 |

| Zn²⁺ | -51.4 | -21.8 | 99 |

| Co²⁺ | -47.7 | -18.8 | 97 |

| Fe²⁺ | -44.0 | -14.2 | 100 |

Note: Values are approximate and can vary based on experimental conditions such as ionic strength and temperature.

The stability of these complexes generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.

Key Factors Influencing Chelation

Several factors govern the formation and stability of metal-glycinate complexes. Understanding these relationships is essential for predicting and controlling chelation behavior in different environments.

Caption: Key factors influencing the stability of metal-glycinate complexes.

Experimental Protocols for Characterization

Accurate determination of stability constants and thermodynamic profiles requires robust experimental techniques. Potentiometric titration is a foundational method for this purpose.

Protocol: Potentiometric pH Titration

This method involves monitoring the pH of a solution containing the metal ion and glycine as it is titrated with a standard solution of a strong base (e.g., NaOH). The resulting titration curve provides data to calculate the protonation constants of glycine and the stability constants of the metal complexes.

Workflow:

Caption: Experimental workflow for potentiometric titration.

Methodology Details:

-

Materials: High-purity glycine, metal salt (e.g., Cu(NO₃)₂, NiCl₂), carbonate-free NaOH solution, and an inert salt (e.g., KNO₃ or KCl) to maintain constant ionic strength.

-

Apparatus: A temperature-controlled reaction vessel, a calibrated pH electrode, and a precise automated burette.

-

Procedure:

-

Prepare a solution with known concentrations of the divalent metal ion and glycine in a constant ionic strength medium.

-

Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Perform a series of titrations: (a) acid titration to determine electrode parameters, (b) glycine titration to determine its protonation constants, and (c) metal-glycine titration.

-

Titrate the solution with a standardized NaOH solution, recording the pH at regular volume increments.

-

-

Data Analysis: The collected data (pH vs. volume of titrant) is processed using specialized computer programs like HYPERQUAD or BEST7. These programs use non-linear least-squares algorithms to refine the protonation and stability constants by fitting the experimental data to a chemical equilibrium model.

Other Key Techniques:

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, allowing for the simultaneous determination of the binding constant (K), enthalpy (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

-

UV-Visible Spectrophotometry: Used when the metal-ligand complex has a distinct absorption spectrum compared to the free ligand and metal ion. By monitoring the change in absorbance at a specific wavelength as a function of ligand concentration, stability constants can be determined.

Conclusion

The chelation of divalent metal ions by glycine is a fundamental chemical process with significant implications for biological and pharmaceutical sciences. The stability of these complexes, governed by the principles outlined in this guide, dictates their function and potential applications. A thorough understanding of the quantitative data and the experimental methods used to obtain it is essential for researchers working to harness or mitigate the effects of these interactions in drug development and beyond.

The Role of Manganese Glycinate in Cartilage Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pivotal role of manganese, with a focus on manganese glycinate, in the intricate process of cartilage formation. Manganese is an essential trace mineral that functions as a critical cofactor for numerous enzymes indispensable for the synthesis of the cartilage extracellular matrix (ECM). This document elucidates the molecular mechanisms through which manganese influences chondrocyte function, including its role in the activation of glycosyltransferases and prolidase, and its modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK. We present a compilation of quantitative data from relevant studies, detailed experimental protocols for in vitro analysis, and visual representations of the core biological processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Articular cartilage, with its limited capacity for self-repair, presents a significant challenge in the treatment of degenerative joint diseases like osteoarthritis. The structural integrity of cartilage is primarily dependent on its dense extracellular matrix (ECM), which is rich in type II collagen and proteoglycans. The biosynthesis of these crucial macromolecules is a complex enzymatic process that relies on the presence of specific cofactors. Manganese (Mn) has been identified as an essential cofactor in many of these enzymatic reactions, making it a key player in cartilage homeostasis and regeneration.[1][2]

Manganese this compound, a chelated form of manganese bound to the amino acid glycine (B1666218), is noted for its high bioavailability. This enhanced absorption profile suggests that manganese this compound could be a more effective source of manganese for therapeutic applications aimed at supporting cartilage health. This guide will delve into the fundamental role of manganese in cartilage biology, with a particular emphasis on the potential of manganese this compound.

Molecular Mechanisms of Manganese in Cartilage Formation

Manganese exerts its influence on cartilage formation through several key molecular mechanisms:

Cofactor for Glycosyltransferases in Proteoglycan Synthesis

Proteoglycans, such as aggrecan, are massive molecules composed of a core protein with numerous covalently attached glycosaminoglycan (GAG) chains. These GAG chains, primarily chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate in cartilage, are responsible for the osmotic properties of cartilage that enable it to resist compressive forces. The synthesis of these GAG chains is a stepwise process catalyzed by a series of enzymes known as glycosyltransferases.

Manganese is a crucial cofactor for several of these glycosyltransferases.[3] Specifically, it is required for the activity of:

-

Xylosyltransferases (XT-I and XT-II): These enzymes initiate the synthesis of the GAG chain by transferring xylose from UDP-xylose to a serine residue on the core protein. This is the rate-limiting step in proteoglycan synthesis.

-

Galactosyltransferases (GalT-I and GalT-II): Following the addition of xylose, two galactose molecules are added sequentially by two different galactosyltransferases, both of which are manganese-dependent.

-

Glucuronosyltransferase-I (GlcAT-I): This enzyme adds the first glucuronic acid residue to complete the linkage tetrasaccharide region (GlcA-Gal-Gal-Xyl) that connects the GAG chain to the core protein.

The elongation of the chondroitin sulfate chain involves the alternating addition of glucuronic acid and N-acetylgalactosamine, a process also influenced by manganese-dependent glycosyltransferases.[4]

Activation of Prolidase for Collagen Synthesis

Type II collagen is the most abundant protein in articular cartilage, providing it with tensile strength and a scaffold for the other ECM components. The synthesis of collagen requires a substantial amount of the amino acid proline. Prolidase is a manganese-dependent enzyme that plays a critical role in collagen metabolism by cleaving dipeptides with a C-terminal proline or hydroxyproline, thereby recycling proline for new collagen synthesis.[3]

Modulation of Signaling Pathways in Chondrocytes

Recent studies have indicated that manganese can influence key signaling pathways that regulate chondrocyte proliferation, differentiation, and matrix synthesis. A study using a manganese-loaded composite scaffold demonstrated the activation of the PI3K/Akt and MAPK/ERK signaling pathways in chondrocytes.[5] These pathways are known to be involved in promoting cell survival, proliferation, and the expression of chondrogenic marker genes.

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell growth, survival, and metabolism. Its activation in chondrocytes can promote anabolic processes, leading to increased synthesis of ECM components.

-

MAPK/ERK Pathway: The ERK pathway is involved in chondrocyte proliferation and differentiation. Its activation by manganese can contribute to the maintenance of a healthy chondrocyte population and the production of a robust cartilage matrix.

Upregulation of Chondrogenic Transcription Factors

The differentiation of mesenchymal stem cells into chondrocytes and the maintenance of the chondrocyte phenotype are controlled by a network of transcription factors. SOX9 is considered the master transcription factor for chondrogenesis, as it directly regulates the expression of genes encoding type II collagen (COL2A1) and aggrecan (ACAN).[6][7][8][9] A study on a manganese-loaded scaffold showed a significant upregulation of SOX9 gene expression in chondrocytes, which was correlated with increased expression of COL2A1 and aggrecan.[5]

Quantitative Data on the Effects of Manganese

The following table summarizes quantitative data from an in vitro study investigating the effect of a manganese-loaded chitosan-gelatin scaffold on the gene expression of key chondrogenic markers in rat articular chondrocytes.[5] While this study did not use manganese this compound specifically, it provides valuable insight into the dose-dependent effects of manganese on chondrocyte gene expression.

| Gene | Treatment Group | Day 1 (Fold Change vs. Control) | Day 3 (Fold Change vs. Control) | Day 5 (Fold Change vs. Control) |

| SOX9 | Mn-incorporated scaffold | ~1.2 | ~1.8 | ~2.5 |

| COL2A1 | Mn-incorporated scaffold | ~1.1 | ~1.5 | ~2.2 |

| Aggrecan | Mn-incorporated scaffold | ~1.3 | ~1.9 | ~2.8 |

| *p < 0.05 compared with the control group (pristine scaffold). |

Note: The manganese concentration in the scaffold that showed these positive effects was 0.5 µg/mL. Higher concentrations (1-4 µg/mL) showed increased cytotoxicity.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by manganese in chondrocytes.

Caption: Manganese-activated signaling pathways in chondrocytes.

Caption: Role of manganese in proteoglycan synthesis.

Experimental Workflows

The following diagram outlines a general workflow for investigating the effects of manganese this compound on chondrocyte gene expression.

Caption: Workflow for chondrocyte gene expression analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the investigation of manganese this compound's role in cartilage formation.

Primary Chondrocyte Isolation and Culture

This protocol is adapted from standard procedures for isolating primary chondrocytes.[10][11][12]

Materials:

-

Articular cartilage tissue

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Phosphate-Buffered Saline (PBS)

-

Sterile scalpels, forceps, and petri dishes

-

70 µm cell strainer

-

Centrifuge

-

CO₂ incubator

Procedure:

-

Aseptically dissect articular cartilage from the joint.

-

Mince the cartilage into small pieces (1-2 mm³) in a sterile petri dish containing PBS.

-

Wash the cartilage pieces three times with PBS containing 1% Penicillin-Streptomycin.

-

Digest the cartilage pieces with 0.2% Collagenase Type II in DMEM overnight at 37°C with gentle agitation.

-

Filter the resulting cell suspension through a 70 µm cell strainer to remove any undigested tissue.

-

Centrifuge the cell suspension at 200 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Plate the chondrocytes in culture flasks at a density of 1 x 10⁵ cells/cm² and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the culture medium every 2-3 days.

Manganese this compound Treatment and Gene Expression Analysis (qPCR)

This protocol outlines the steps for treating cultured chondrocytes with manganese this compound and analyzing the expression of chondrogenic genes.[10]

Materials:

-

Cultured primary chondrocytes (Passage 1 or 2)

-

Manganese this compound solution (sterile-filtered)

-

Complete culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Seed chondrocytes in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Prepare different concentrations of manganese this compound in complete culture medium. A dose-response experiment is recommended (e.g., 0.1, 0.5, 1, 5, 10 µM).

-

Replace the existing medium with the manganese this compound-containing medium or control medium (without manganese this compound).

-

Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

-

At the end of the treatment period, wash the cells with PBS and lyse them for RNA extraction.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for SOX9, COL2A1, ACAN, and a housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.

Western Blot Analysis for Signaling Proteins (p-Akt, p-ERK)

This protocol describes the detection of phosphorylated Akt and ERK proteins as indicators of pathway activation.

Materials:

-

Chondrocyte lysates from manganese this compound-treated and control cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control chondrocytes in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-